

Comprehensive Application Notes and Protocols: Tivozanib with Nivolumab in Renal Cell Carcinoma

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tivozanib

CAS No.: 475108-18-0

Cat. No.: S548162

Get Quote

Introduction and Clinical Context

Renal cell carcinoma (RCC) represents a significant oncologic challenge, with advanced disease requiring sequential therapeutic approaches. **Angiogenesis suppression** through VEGF pathway inhibition and **immune checkpoint blockade** have emerged as cornerstone strategies in managing advanced RCC. **Tivozanib**, a **highly selective VEGFR TKI**, demonstrates targeted activity against VEGFR-1, -2, and -3 with minimal off-target toxicity, distinguishing it from earlier multi-targeted inhibitors [1]. Nivolumab, an **anti-PD-1 immune checkpoint inhibitor**, restores antitumor immunity by blocking inhibitory signals to T-cells. The scientific rationale for combining these agents stems from the recognized interplay between angiogenesis and immunosuppression in the tumor microenvironment, where VEGF-mediated pathways contribute to immunosuppressive cell populations and inhibit effective antitumor immune responses [2] [3].

The treatment landscape for advanced RCC has evolved significantly, with ICI-based combinations establishing themselves as first-line standards [3]. This progression has created clinical uncertainty regarding optimal sequencing after disease progression on initial ICI regimens. The **TiNivo-2 phase 3 trial** addressed this pressing clinical question by investigating whether ICI rechallenge with nivolumab combined with **tivozanib** provides superior efficacy compared to **tivozanib** monotherapy in the post-ICI setting [4] [3].

Understanding the mechanistic basis, clinical evidence, and practical application of this combination is essential for researchers and drug development professionals working to advance RCC therapeutics.

Clinical Evidence Summary

Key Clinical Trial Findings

The **TiNivo-2 phase 3 trial** (NCT04987203) represents a landmark study examining **tivozanib**-based therapy in ICI-pretreated RCC patients. This randomized, open-label trial enrolled 343 patients with advanced clear cell RCC who had progressed during or after 1-2 prior systemic therapies, including at least one ICI. Patients received either **tivozanib**-nivolumab combination or **tivozanib** monotherapy. Surprisingly, the study demonstrated that **median PFS** was actually longer in the monotherapy arm (7.4 months) compared to the combination arm (5.7 months), with a hazard ratio of 1.10 (95% CI: 0.84-1.43; p=0.49) [4] [3]. These findings challenge conventional assumptions about ICI rechallenge strategies in previously treated RCC patients.

Earlier phase studies provided the foundation for the TiNivo-2 trial. The **phase Ib/II TiNivo study** demonstrated promising antitumor activity with the **tivozanib**-nivolumab combination in metastatic RCC, showing an **objective response rate of 56%** and disease control rate of 96% [5]. With a median follow-up of 19.0 months, the median PFS was 18.9 months, with similar outcomes observed in both treatment-naïve and previously treated patients [5]. The **TIVO-3 phase 3 trial** established **tivozanib**'s efficacy in relapsed/refractory RCC, demonstrating superior PFS compared to sorafenib (5.6 vs. 3.9 months; HR: 0.73) in patients who had received at least two prior systemic therapies [1].

Table 1: Efficacy Outcomes from Key **Tivozanib** Clinical Trials

Trial (Phase)	Patient Population	Treatment Arms	Median PFS (months)	ORR	Key Findings
TiNivo-2 (Phase 3)	Post-ICI RCC (1-2 prior lines)	Tivozanib + Nivolumab	5.7	Not reported	No benefit to ICI rechallenge

Trial (Phase)	Patient Population	Treatment Arms	Median PFS (months)	ORR	Key Findings
TiNivo-2 (Phase 3)	Post-ICI RCC (1-2 prior lines)	Tivozanib monotherapy	7.4	Not reported	Superior to combination
TiNivo (Phase 1b/2)	mRCC (48% treatment-naïve)	Tivozanib + Nivolumab	18.9	56%	Promising efficacy in mixed population
TIVO-3 (Phase 3)	Relapsed/refractory RCC (2-3 prior therapies)	Tivozanib	5.6	18%	Superior to sorafenib
TIVO-3 (Phase 3)	Relapsed/refractory RCC (2-3 prior therapies)	Sorafenib	3.9	8%	Control arm

Safety and Tolerability Profile

The safety profile of **tivozanib**-based therapies reveals a predictable pattern of class-effects with distinct characteristics. In the TiNivo-2 trial, **serious adverse events** occurred in 32% of patients receiving **tivozanib**-nivolumab compared to 37% with **tivozanib** monotherapy [3]. The most common treatment-emergent adverse events included **hypertension** (37% combination vs. 40% monotherapy), **fatigue** (29% vs. 40%), **diarrhea** (30% vs. 36%), and **nausea** (16% vs. 28%) [6]. The **tivozanib**-nivolumab combination demonstrated a **favorable safety profile** relative to other TKI-ICI combinations, with lower rates of treatment discontinuation due to adverse events [5] [3].

Patient-reported outcomes (PROs) from the TiNivo-2 trial provide valuable insights into the patient experience during treatment. PROs assessed using the FKSI-DRS and EORTC QLQ-C30 questionnaires demonstrated **comparable quality of life** between treatment arms, with no significant changes in symptom scores over time [6]. Approximately 75% of all patients reported improved or stable kidney cancer and cancer-treatment related symptoms in both treatment arms, supporting the **preservation of quality of life** during treatment [6].

Table 2: Adverse Event Profile of **Tivozanib**-Based Regimens

Adverse Event	Tivozanib + Nivolumab (% n=168)	Tivozanib Monotherapy (% n=171)	Management Recommendations
Hypertension	37	40	Antihypertensives; dose modification for Grade 3; discontinue for Grade 4
Fatigue	29	40	Supportive care; dose modification for persistent Grade 2-3
Diarrhea	30	36	Antidiarrheals; hydration; dose modification for severe cases
Nausea	16	28	Antiemetics; take with food
Decreased appetite	22	27	Nutritional support; small frequent meals
Vomiting	12	21	Antiemetics; dose modification if severe
Asthenia	Reported	Reported	Activity conservation; assess for other contributors
Any Grade 3/4 AE	80 (in phase Ib/II)	Lower than sorafenib in TIVO-3	Dose modification per protocol

Mechanism of Action and Immunomodulatory Effects

Direct Antiangiogenic Activity

Tivozanib exerts its **primary antitumor effect** through potent inhibition of vascular endothelial growth factor receptors (VEGFRs). As a **highly selective tyrosine kinase inhibitor**, **tivozanib** targets VEGFR-1, -2, and -3 at nanomolar concentrations, with minimal off-target activity against other kinases [7] [1]. This

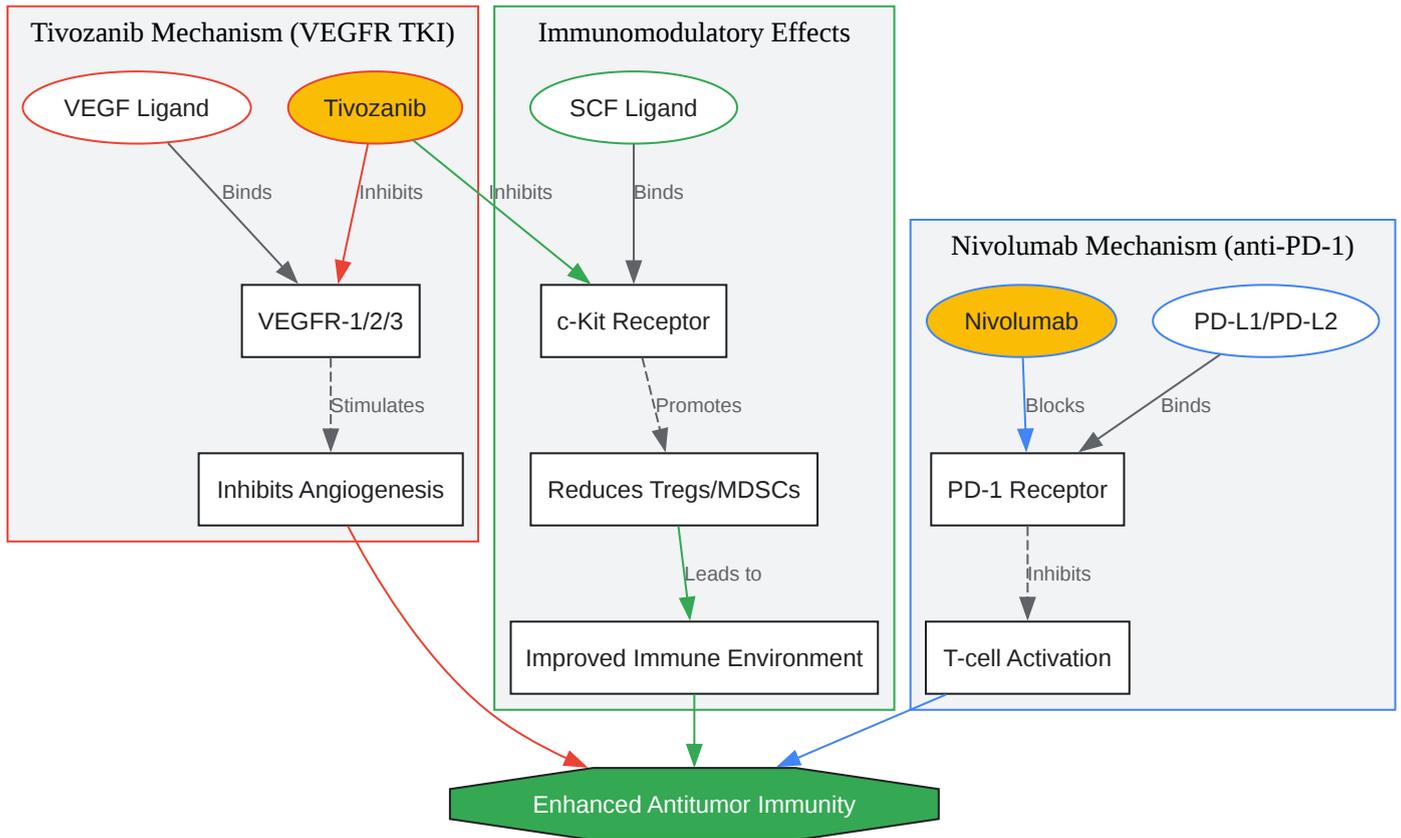
selectivity profile distinguishes it from earlier, broader-spectrum TKIs and potentially contributes to its improved tolerability. The inhibition of VEGFR signaling blocks downstream pathways including **ERK phosphorylation**, ultimately suppressing tumor angiogenesis by reducing endothelial cell proliferation, migration, and survival [2]. This antiangiogenic effect starves tumors of essential oxygen and nutrients, inhibiting tumor growth and progression.

The pharmacodynamic effects of **tivozanib** have been validated through assessment of **serum soluble VEGFR2 (sVEGFR2) levels**, which demonstrate a time- and exposure-dependent decrease following treatment initiation [7]. This reduction in sVEGFR2 serves as a **biomarker of VEGFR pathway inhibition** and confirms target engagement. Additional direct effects include reduction of tumor vascular permeability and normalization of the remaining tumor vasculature, which may improve drug delivery to tumor tissues [7] [1].

Immunomodulatory Mechanisms

Beyond its direct antiangiogenic effects, **tivozanib** modulates the **immunosuppressive tumor microenvironment** through several mechanisms. Preclinical studies demonstrate that **tivozanib**-mediated inhibition of the **c-Kit/SCF signaling axis** reduces the accumulation of immunosuppressive cell populations, including **regulatory T cells (Tregs)** and **myeloid-derived suppressor cells (MDSCs)** [2]. In HCC patients treated with **tivozanib**, researchers observed a significant reduction in circulating Tregs and MDSCs, which correlated with improved overall survival [2]. This immunomodulatory effect resulted from **tivozanib**-mediated blockade of c-Kit/SCF signaling, impacting ERK2 phosphorylation specifically in Tregs and MDSCs [2].

The combination of **tivozanib** with nivolumab creates a **synergistic antitumor environment** by simultaneously targeting complementary pathways: **tivozanib** reduces immunosuppressive cell populations and normalizes the tumor vasculature, while nivolumab blocks PD-1-mediated T-cell inhibition, thereby enhancing antitumor immunity [3]. This mechanistic rationale supported the development of the **tivozanib**-nivolumab combination, despite the recent clinical findings from TiNivo-2 suggesting limited additional benefit from ICI rechallenge in the post-ICI setting [4] [3].



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **Tivozanib** and Nivolumab Combination Therapy

Treatment Protocols and Practical Applications

Dosing and Administration

The recommended dosing for **tivozanib** monotherapy in relapsed or refractory advanced RCC is **1.34 mg orally once daily** for 21 days followed by a 7-day rest period in 28-day cycles [7] [1]. When used in

combination with nivolumab based on the TiNivo-2 protocol, the **tivozanib** dose should be reduced to **0.89 mg orally once daily** on the same schedule, while nivolumab is administered at **480 mg intravenously** on day 1 of each 28-day cycle [3] [6]. This dose reduction in the combination setting was implemented following agreements with regulatory authorities due to the potential risk of higher rates of grade 3/4 hypertension [6].

Tivozanib should be administered **without regard to food**, and capsules must be swallowed whole with a glass of water without opening or crushing [1]. If a dose is missed, it should be skipped and the next dose taken at the regularly scheduled time; double doses should not be administered to make up for missed doses [1]. Treatment should continue until **disease progression** or **unacceptable toxicity**, with regular monitoring for adverse events and potential dose modifications as needed [7] [1].

Toxicity Management and Dose Modification

Effective management of treatment-related adverse events is crucial for maintaining patients on therapy and optimizing outcomes. **Hypertension** is the most frequently observed adverse event, occurring in 45% of patients receiving **tivozanib** monotherapy (with 22% experiencing grade 3 or higher) [1]. The median time to onset is approximately 2 weeks, but hypertension has been reported as late as 192 weeks after initiation [1]. Blood pressure must be controlled prior to initiating therapy, monitored after 2 weeks, and then at least monthly thereafter [1].

Table 3: Dose Modification Guidelines for **Tivozanib**-Related Toxicities

Toxicity Type	Grade	Recommended Action	Rechallenge Considerations
Hypertension	Grade 3 (despite optimal antihypertensives)	Withhold; resume at reduced dose (0.89 mg) when improves to \leq Grade 2	Continue antihypertensives; monitor weekly until controlled
Hypertension	Grade 4	Permanently discontinue	Not recommended
Cardiac Failure	Grade 3	Withhold; resume at reduced dose or	Carefully assess benefit-risk before

Toxicity Type	Grade	Recommended Action	Rechallenge Considerations
		discontinue based on severity/persistence	rechallenge
Arterial Thromboembolic Event	Any grade	Permanently discontinue	Not recommended
Venous Thromboembolism	Severe or life-threatening	Permanently discontinue	Consider alternative anticoagulation if benefit outweighs risk
Hemorrhagic Events	Grade 3 or 4	Permanently discontinue	Not recommended
Proteinuria	≥2 g/24 hours	Withhold; resume at reduced dose when improves to ≤2 g/24 hours	Monitor urinalysis regularly
Nephrotic syndrome	Any occurrence	Permanently discontinue	Not recommended
RPLS	Any grade	Permanently discontinue	Not recommended
Other Adverse Effects	Grade 2 or 3 (persistent/intolerable)	Withhold; resume at reduced dose when improves to Grade 0-1	Consider prophylactic measures
Other Adverse Effects	Grade 4	Permanently discontinue	Not recommended

For patients with **moderate hepatic impairment** (total bilirubin >1.5-3 times ULN with any AST), the **tivozanib** dose should be reduced to 0.89 mg once daily [1]. No dosage adjustment is necessary for patients with mild hepatic impairment or renal impairment [1]. In cases where dose reduction is required, the **tivozanib** dose should be decreased from 1.34 mg to 0.89 mg, or from 0.89 mg to 0.6 mg if further reduction is needed [1]. Gastrointestinal adverse effects such as diarrhea, nausea, and vomiting should be managed with appropriate supportive medications before implementing dose reductions or treatment interruptions [1].

Research Applications and Future Directions

Biomarker Development

Current research efforts focus on identifying **predictive biomarkers** to guide patient selection for **tivozanib**-based therapies. Potential biomarkers under investigation include **serum soluble VEGFR2 (sVEGFR2)**, which demonstrates a time- and exposure-dependent decrease following **tivozanib** initiation and may serve as a **pharmacodynamic marker** of VEGFR inhibition [7]. In HCC studies, reduction in **Foxp3+c-Kit+pERK+Tregs** following **tivozanib** treatment correlated significantly with progression-free survival, suggesting this may represent a potential biomarker of response [2]. Additionally, **baseline CD4+PD-1+T cell levels** and the **CD4+T cell:Treg ratio** have shown correlation with overall survival outcomes [2].

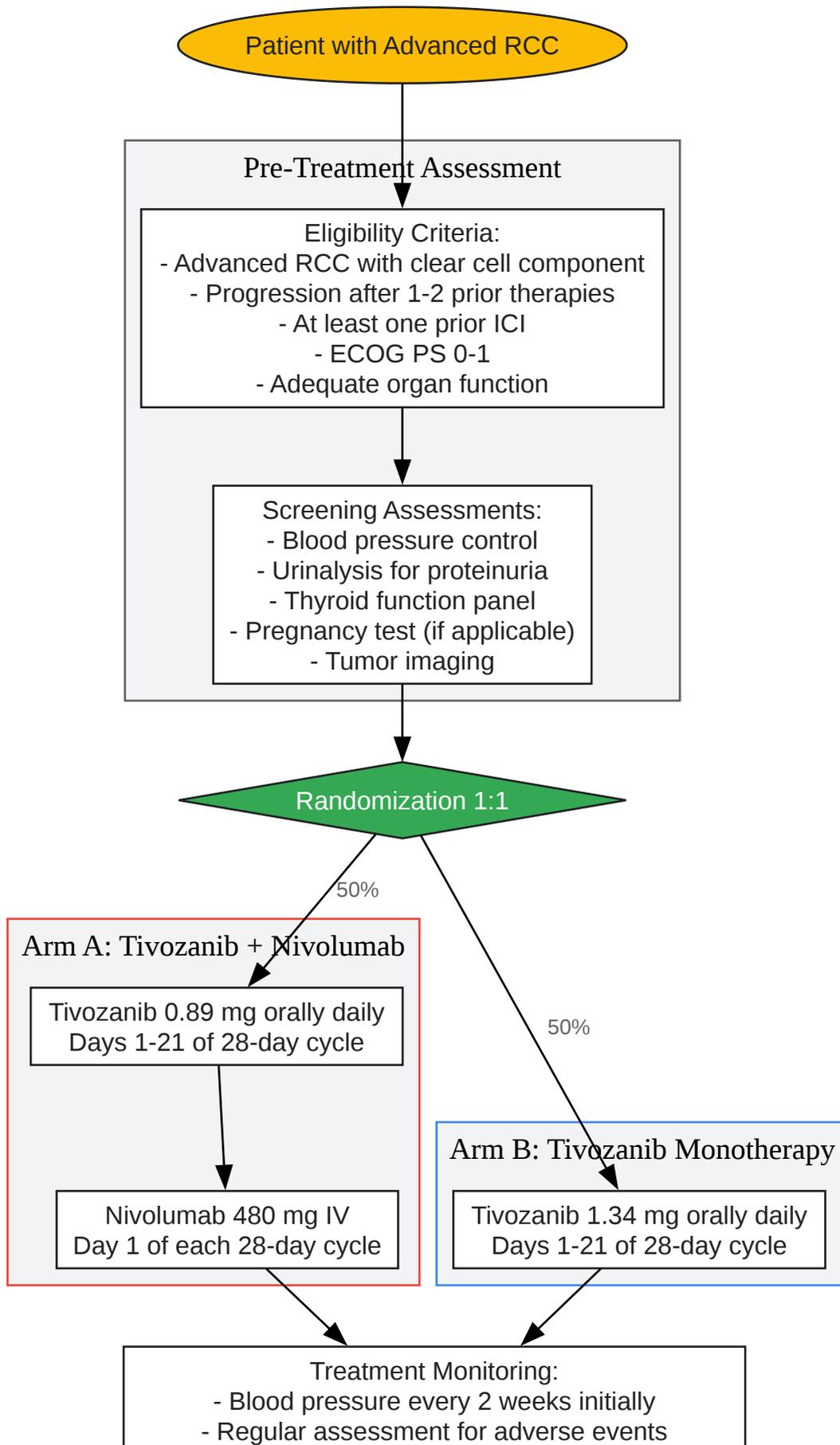
The **TiNivo-2 study** incorporated prospective biomarker analyses, including assessment of how immediate prior therapy (ICI vs. non-ICI) influences treatment outcomes [4] [3]. In patients with ICI as their immediate prior therapy, median PFS was 7.4 months with **tivozanib**-nivolumab compared to 9.2 months with **tivozanib** monotherapy [3]. In contrast, when non-ICI therapy was the most recent treatment, both arms showed similarly lower median PFS of 3.7 months [3]. These findings suggest that the **nature of immediate prior therapy** may influence outcomes and should be considered in treatment sequencing decisions.

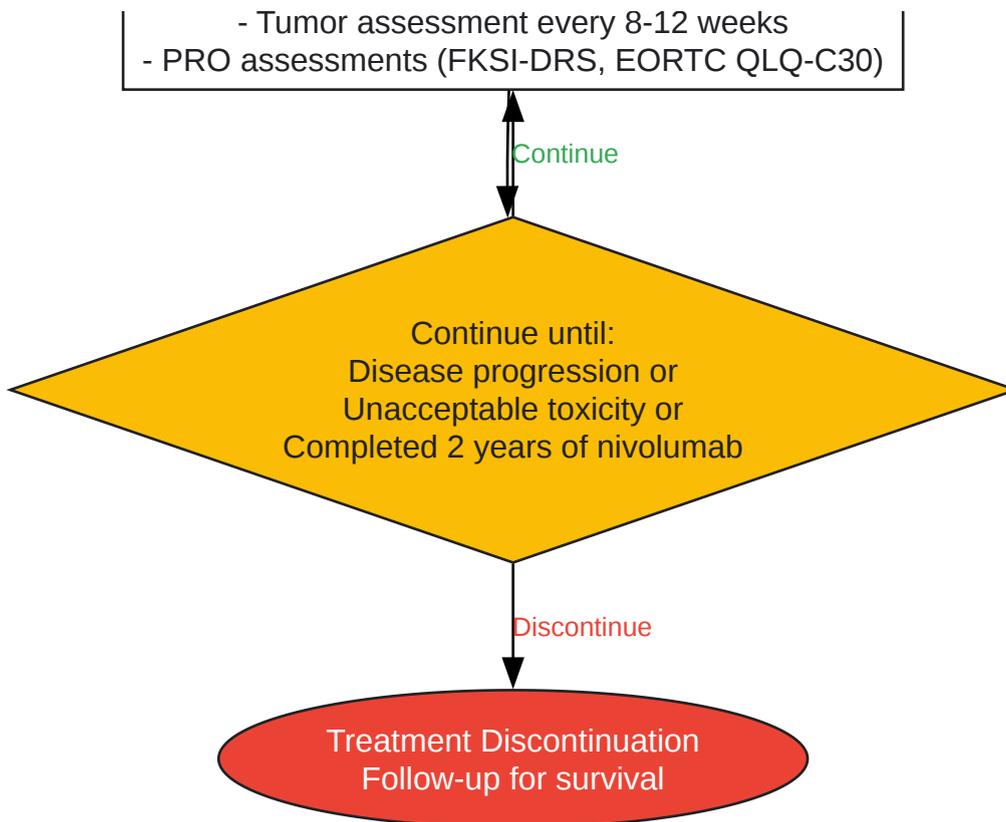
Combination Therapy Strategies

Despite the results of the TiNivo-2 trial, research continues to explore optimal combination strategies for **tivozanib**. The **immunomodulatory properties** of **tivozanib**, particularly its ability to reduce Treg and MDSC populations through c-Kit/SCF pathway inhibition, provide a strong rationale for combination with other immunotherapeutic approaches beyond PD-1 inhibition [2]. Ongoing clinical trials are investigating **tivozanib** in combination with **novel immuno-oncology agents** targeting complementary pathways in the tumor microenvironment [1].

Additional research directions include evaluating **tivozanib** in **other solid tumors** such as hepatocellular carcinoma and ovarian cancer, where its antiangiogenic and immunomodulatory effects may provide clinical benefit [1]. The favorable toxicity profile and selective VEGFR targeting make **tivozanib** an attractive

candidate for combination regimens where minimizing overlapping toxicities is crucial for maintaining dose intensity and treatment duration [3] [1].





[Click to download full resolution via product page](#)

Figure 2: TiNivo-2 Study Treatment Protocol Workflow

Conclusion

The investigation of **tivozanib** in combination with nivolumab represents an important chapter in the evolution of RCC treatment. While the **TiNivo-2 phase 3 trial** demonstrated that ICI rechallenge with this combination provided no additional efficacy benefit compared to **tivozanib** monotherapy in the post-ICI setting, **tivozanib** monotherapy continues to show **meaningful clinical activity** with a **favorable toxicity profile** [4] [3]. These findings have significant implications for clinical practice and drug development, suggesting that **ICI rechallenge strategies** should be discouraged in patients with advanced RCC who have progressed on prior ICI-based regimens [3].

The future role of **tivozanib** in RCC management will likely focus on its **monotherapy application** in later-line settings and potential combinations with **novel immunotherapeutic agents** beyond PD-1 inhibition. The drug's **selective VEGFR targeting** and **modulation of immunosuppressive cell populations** continue to make it an attractive agent for further clinical investigation [2] [1]. Ongoing research should focus on

optimizing patient selection through biomarker development and exploring sequential treatment strategies that leverage **tivozanib**'s unique pharmacokinetic and pharmacodynamic properties to maximize clinical benefit for patients with advanced RCC.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Tivozanib: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]
2. Tivozanib mediated inhibition of c-Kit/SCF signaling on ... [pmc.ncbi.nlm.nih.gov]
3. Tivozanib Plus Nivolumab vs Tivozanib Monotherapy in ... [pmc.ncbi.nlm.nih.gov]
4. results of the phase 3 TiNivo-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
5. TiNivo: safety and efficacy of tivozanib-nivolumab ... [pubmed.ncbi.nlm.nih.gov]
6. Tivozanib Elicits Similar PROs With or Without Nivolumab ... [onclive.com]
7. Tivozanib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Tivozanib with Nivolumab in Renal Cell Carcinoma]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548162#tivozanib-with-immunotherapy-nivolumab-rcc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com